N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-chlorophenyl)ethanediamide
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Overview
Description
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide: is a complex organic compound that features a piperidine ring, a sulfonyl group, and two chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.
Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, such as those involving neurotransmitters or hormones.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide: can be compared to other sulfonyl piperidine derivatives and chlorinated aromatic compounds.
Uniqueness
Structural Features: The combination of a piperidine ring, sulfonyl group, and chlorinated aromatic rings makes it unique.
Chemical Properties: Its specific reactivity and interaction with biological targets distinguish it from similar compounds.
List of Similar Compounds
- N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide
- Cetylpyridinium chloride
- Domiphen bromide
- Dichloroaniline isomers
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O4S/c22-15-7-9-19(10-8-15)31(29,30)26-13-2-1-6-18(26)11-12-24-20(27)21(28)25-17-5-3-4-16(23)14-17/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJSQZJNOZAWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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